molecular formula C21H15NO3 B1664779 Solvent violet 13 CAS No. 81-48-1

Solvent violet 13

Cat. No.: B1664779
CAS No.: 81-48-1
M. Wt: 329.3 g/mol
InChI Key: LJFWQNJLLOFIJK-UHFFFAOYSA-N
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Description

Solvent Violet 13: is a synthetic anthraquinone dye known for its bright bluish-violet hue. It is chemically identified as 1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione. This compound is insoluble in water but soluble in organic solvents such as acetone, toluene, and benzene . This compound is widely used in various industries, including cosmetics, plastics, and pyrotechnics .

Mechanism of Action

Target of Action

Solvent Violet 13, also known as D&C Violet No.2, is a synthetic anthraquinone dye . Its primary targets are hydrocarbon products like solvents and petrol, thermoplastics, synthetic resins, e.g. polystyrenes, and synthetic fiber . It is also used in cosmetics, e.g. in hair and skin care products .

Mode of Action

The compound interacts with its targets by imparting a bright bluish-violet hue . This interaction is primarily physical, where the dye molecules get adsorbed or trapped in the target materials, thereby changing their color.

Pharmacokinetics

It is known that this compound is a solid that is insoluble in water but soluble in organic solvents such as acetone, toluene, and benzene . This solubility profile influences its distribution and availability in various environments.

Result of Action

The primary result of this compound’s action is the imparting of a bright bluish-violet color to the target materials . In the case of synthetic fibers and resins, this results in a change in their appearance. In cosmetics, it can contribute to the aesthetic appeal of the product.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its efficacy as a dye. Moreover, its stability could be influenced by factors such as temperature, light, and pH. It is known to have excellent heat and lightfastness properties , which means it retains its color well when exposed to heat and light.

Biochemical Analysis

Biochemical Properties

It is known that Solvent Violet 13 is used to dye hydrocarbon products like solvents and petrol, thermoplastics, synthetic resins, e.g., polystyrenes, and synthetic fiber . This suggests that it may interact with these materials at a molecular level.

Cellular Effects

It is used in cosmetics, e.g., in hair and skin care products , suggesting that it may have some interaction with skin cells

Molecular Mechanism

It is known that the dye molecules bind to the fibers, resulting in a permanent coloration . This suggests that this compound may interact with biomolecules in a similar manner.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Solvent Violet 13 typically involves the reaction of 1,4-dihydroxyanthraquinone with 4-nitrotoluene in the presence of iron powder and boric acid. The reaction is carried out in a pressure container with methanol as the solvent. The mixture is heated and stirred while hydrogen is introduced for hydrogenation reduction. After the reaction system stops absorbing hydrogen, the mixture undergoes a warm-keeping reaction, followed by a condensation reaction at elevated temperatures. Finally, the product is obtained through oxidation and subsequent purification steps .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through filtration, washing, and drying to obtain a high-purity dye .

Chemical Reactions Analysis

Types of Reactions: Solvent Violet 13 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Disperse Blue 72
  • Quinizarin Blue
  • Alizarine Violet 3B
  • Solvent Blue 90

Comparison: Solvent Violet 13 is unique due to its high tinting strength, excellent light fastness, and thermal resistance. Compared to similar compounds, it offers a better performance-price ratio and is widely used in various industrial applications. Its solubility in organic solvents and insolubility in water make it suitable for specific dyeing processes .

Properties

IUPAC Name

1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H15NO3/c1-12-6-8-13(9-7-12)22-16-10-11-17(23)19-18(16)20(24)14-4-2-3-5-15(14)21(19)25/h2-11,22-23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFWQNJLLOFIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O
Source PubChem
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Molecular Formula

C21H15NO3
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DSSTOX Substance ID

DTXSID1026293
Record name D&C Violet 2
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Molecular Weight

329.3 g/mol
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Physical Description

Dry Powder, Violet odorless powder; [MSDSonline]
Record name 9,10-Anthracenedione, 1-hydroxy-4-[(4-methylphenyl)amino]-
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CAS No.

81-48-1, 12217-81-1
Record name Solvent Violet 13
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Record name 1-hydroxy-4-(p-toluidino)anthraquinone
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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